molecular formula C18H29N3O B7924275 (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one

Cat. No.: B7924275
M. Wt: 303.4 g/mol
InChI Key: DXIGMKZFXBROMY-SJORKVTESA-N
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Description

(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one is a chiral compound featuring a pyrrolidine ring substituted with a benzyl-ethyl-amino group at the 3-position and a branched 3-methylbutan-1-one backbone. Its stereochemistry (S and R configurations) is critical for its physicochemical and biological properties.

Properties

IUPAC Name

(2S)-2-amino-1-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O/c1-4-20(12-15-8-6-5-7-9-15)16-10-11-21(13-16)18(22)17(19)14(2)3/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIGMKZFXBROMY-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one typically involves several steps, including the formation of the pyrrolidine ring, the introduction of the benzyl-ethyl-amino group, and the final coupling with the amino-methyl-butanone moiety. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl-Ethyl-Amino Group: This step may involve nucleophilic substitution reactions.

    Coupling with Amino-Methyl-Butanone: This final step often involves amide bond formation under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for further exploration in drug development.

Potential Therapeutic Uses:

  • Antidepressant Activity: Research indicates that compounds with similar structures can exhibit antidepressant properties. The presence of the pyrrolidine moiety is known to enhance binding affinity to serotonin receptors, which are crucial in mood regulation.
  • Cognitive Enhancement: Some studies suggest that derivatives of this compound could improve cognitive function by modulating neurotransmitter levels, particularly dopamine and norepinephrine, which are vital for attention and memory processes.

Neuropharmacology

Neuropharmacological studies have focused on understanding how (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one affects brain activity and behavior.

Research Findings:

  • Receptor Binding Studies: Preliminary studies show that the compound may bind effectively to various neurotransmitter receptors, including dopamine and serotonin receptors, suggesting its potential as a neuroactive agent.
  • Behavioral Studies: Animal models have been employed to evaluate the effects of this compound on behavior. Results indicate that it may possess anxiolytic or mood-stabilizing effects, warranting further investigation into its mechanisms of action.

Several case studies highlight the applications of (S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one:

Case Study 1: Antidepressant Development
A study explored the antidepressant-like effects of compounds derived from AM97581 in rodent models. The results suggested a significant reduction in depressive-like behaviors when administered at specific dosages, indicating its potential as a lead compound for antidepressant drug development.

Case Study 2: Cognitive Enhancement Research
Another investigation focused on the cognitive-enhancing properties of AM97581 derivatives. Behavioral tests demonstrated improved memory retention and learning capabilities in treated subjects compared to controls, supporting further exploration into its neuropharmacological applications.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-[®-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Variations Molecular Formula Molecular Weight CAS Number Key References
(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Benzyl-ethyl-amino on pyrrolidine C19H30N3O 316.47 Not provided Target compound
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one Benzyl-cyclopropyl-amino on pyrrolidine C19H29N3O 315.46 1354029-15-4
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Piperidine ring; cyclopropyl-amino-methyl substitution C20H31N3O 329.49 Not provided
(S)-2-Amino-1-((R)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one Dimethylamino on pyrrolidine C12H24N3O 226.34 2090407-66-0
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Piperidine ring; benzyl-ethyl-amino-methyl C20H32N3O 330.50 1354026-74-6

Key Observations:

Piperidine analogues (e.g., ) have higher molecular weights (329.49–330.50 g/mol) due to additional methylene groups, which may influence solubility and metabolic stability.

Amino Substituent Effects: The benzyl-ethyl-amino group in the target compound introduces moderate steric bulk and lipophilicity, whereas cyclopropyl-amino () increases rigidity, possibly altering receptor-binding kinetics. Dimethylamino substitution () reduces steric hindrance, favoring interactions with polar receptor sites.

Stereochemical Influence: The (S) configuration at the 2-amino position and (R) configuration on the pyrrolidine ring (target compound) are critical for chiral recognition in biological systems. Analogues with mismatched stereochemistry may exhibit reduced activity .

Reported Biological Activities: While pharmacological data for the target compound are unavailable, structurally related pyrrolidine-2-one analogues demonstrated anticonvulsant activity in murine models, with efficacy linked to substituent electronic properties . Molecular docking studies suggest that benzyl-ethyl-amino and cyclopropyl-amino groups enhance binding to GABA_A receptors, a target for anticonvulsants .

Biological Activity

(S)-2-Amino-1-[(R)-3-(benzyl-ethyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one, commonly referred to as AM97581, is a compound with significant potential in pharmacology due to its structural characteristics and biological activity. This article reviews its biological properties, including antibacterial, antifungal, and neuroprotective activities, supported by various studies and data.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C18H29N3O
  • CAS Number : 90279-49-5

The structure includes a pyrrolidine ring, which is often associated with various biological activities due to its ability to interact with neurotransmitter systems and other biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolidine derivatives. For instance, in vitro tests demonstrated that certain derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various compounds in this category indicate their effectiveness:

CompoundTarget BacteriaMIC (µg/mL)
AM97581Bacillus subtilis75
AM97581Enterococcus faecalis125
AM97581Escherichia coli<125
AM97581Pseudomonas aeruginosa150

These findings suggest that the presence of specific substituents on the pyrrolidine ring enhances antibacterial activity .

Antifungal Activity

In addition to antibacterial properties, AM97581 has shown antifungal activity against various fungal strains. The compound's mechanism appears to involve disruption of fungal cell wall synthesis or function, although specific pathways remain to be elucidated.

Neuroprotective Effects

Pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in relation to Alzheimer's disease. Studies indicate that these compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The following table summarizes the AChE inhibitory activity of selected compounds:

CompoundAChE Inhibition IC50 (nM)
AM9758170
Compound X36

These results suggest that AM97581 could be a promising candidate for further development as a therapeutic agent for neurodegenerative diseases .

Case Studies

  • Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of several pyrrolidine derivatives, including AM97581. Results indicated that modifications on the benzyl group significantly influenced activity against both Gram-positive and Gram-negative bacteria .
  • Neuroprotective Study : Another investigation focused on the neuroprotective potential of AM97581 against AChE inhibition. The study demonstrated that this compound effectively reduces AChE activity, suggesting its potential utility in treating cognitive disorders .

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